

Ethyl 9-decenoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ethyl 9-decenoate*

Cat. No.: *B1196359*

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This technical guide provides an in-depth overview of **Ethyl 9-decenoate**, a versatile unsaturated ester with applications in various scientific fields. This document includes its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and visual representations of these synthetic pathways.

Core Data and Properties

Ethyl 9-decenoate, a fatty acid ethyl ester, is recognized for its role as a metabolite and its utility as a starting material in organic synthesis.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	67233-91-4	[1] [2] [3]
IUPAC Name	ethyl dec-9-enoate	[2] [3]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1] [2]
Molecular Weight	198.30 g/mol	[1] [2]
Appearance	Colorless clear liquid (estimated)	[1]
Boiling Point	249.00 to 250.00 °C at 760 mmHg	[1] [4]
Flash Point	100.56 °C (213.00 °F)	[1] [4]
Density	0.88 g/cm ³	[1]
Refractive Index	1.43400 to 1.44000 @ 20.00 °C	[1] [4]
Water Solubility	4.709 mg/L @ 25 °C (estimated)	[4]
LogP (o/w)	4.453 (estimated)	[4]

Experimental Protocols: Synthesis of Ethyl 9-decenoate

The synthesis of **Ethyl 9-decenoate** can be achieved through several routes. The two primary methods, esterification and ethenolysis, are detailed below.

Esterification of 9-decenoic Acid

This classic method involves the reaction of 9-decenoic acid with ethanol in the presence of an acid catalyst.

Methodology:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 9-decenoic acid and a molar excess of ethanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark apparatus to drive the equilibrium towards the product.
- Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **Ethyl 9-decenoate**.

Ethenolysis of Ethyl Oleate

This green chemistry approach utilizes a metathesis reaction between ethyl oleate and ethylene gas, catalyzed by a ruthenium complex.^[1] This process is advantageous as it can utilize renewable feedstocks.

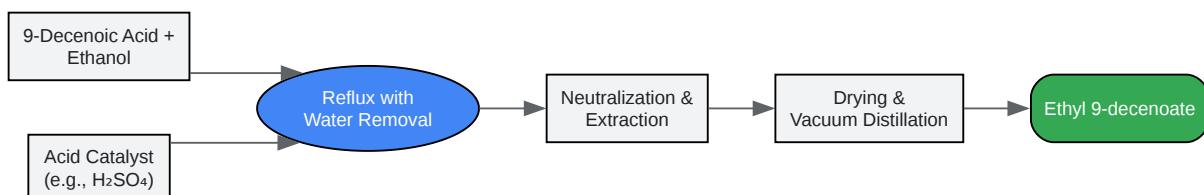
Methodology:

- Substrate and Catalyst Preparation: In a high-pressure reactor, charge the ethyl oleate substrate. Prepare a solution of a suitable ruthenium-based metathesis catalyst (e.g., a Grubbs-type catalyst) in an appropriate solvent.
- Reaction Setup: Introduce the catalyst solution into the reactor containing the substrate.
- Ethenolysis Reaction: Pressurize the reactor with ethylene gas. The reaction is typically carried out at a temperature ranging from 50 °C to 80 °C and an ethylene pressure of 10 to 20 bar.^[5] The reaction mixture is stirred for a period of 2 to 8 hours.^[5]

- Reaction Quenching: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then treated with a scavenger solution to deactivate the catalyst.
- Product Separation: The resulting mixture contains **Ethyl 9-decenoate** and 1-decene. These products can be separated from the catalyst residue and any unreacted starting material.
- Purification: The desired **Ethyl 9-decenoate** is purified from the product mixture via fractional distillation.^[5]

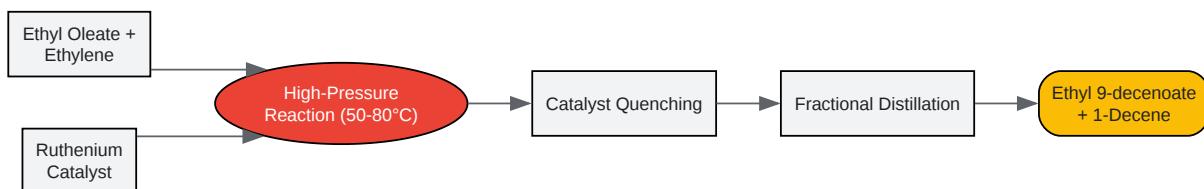
Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of **Ethyl 9-decenoate**.



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Caption: Workflow for the synthesis of **Ethyl 9-decenoate** via esterification.



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Caption: Workflow for the synthesis of **Ethyl 9-decenoate** via ethenolysis.

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